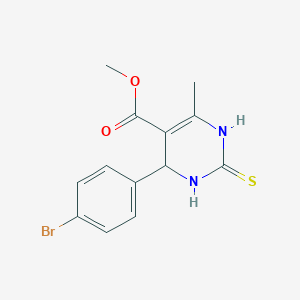

Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

説明

Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type dihydropyrimidine (DHPM) derivative characterized by a 4-bromophenyl substituent at position 4, a methyl group at position 6, and a thioxo (C=S) moiety at position 2. This compound is synthesized via a one-pot multicomponent reaction involving 4-bromobenzaldehyde, methyl acetoacetate, and thiourea in ethanol under acidic (HCl) catalysis, followed by recrystallization . Its structural framework is analogous to pharmacologically active DHPMs, which are known for diverse biological activities, including antitumor, antiviral, and enzyme inhibition properties .

特性

IUPAC Name |

methyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2S/c1-7-10(12(17)18-2)11(16-13(19)15-7)8-3-5-9(14)6-4-8/h3-6,11H,1-2H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIACMLHHPJDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Biginelli Reaction-Based Synthesis

The Biginelli reaction, a three-component cyclocondensation of aldehydes, β-ketoesters, and thiourea, is the most widely employed method for synthesizing tetrahydropyrimidine derivatives. For methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, this approach involves:

Standard Biginelli Protocol

A mixture of 4-bromobenzaldehyde (1.0 equiv), methyl acetoacetate (1.2 equiv), and thiourea (1.5 equiv) is refluxed in absolute ethanol with a catalytic amount of hydrochloric acid (HCl) for 6–8 hours. The reaction proceeds via acid-catalyzed imine formation, followed by cyclization and dehydration. The crude product is isolated by solvent evaporation and recrystallized from ethanol, yielding 53–65% of the target compound.

Key Reaction Parameters:

Lewis Acid-Catalyzed Modifications

Alternative catalysts improve yield and reaction efficiency. For example, ferric chloride (FeCl₃) accelerates the cyclocondensation, reducing reaction time to 4–6 hours while maintaining yields above 60%. Similarly, cobalt hydrogen sulfate (Co(HSO₄)₂) enhances regioselectivity, particularly for sterically hindered substrates.

Multi-Step Synthesis via Intermediate Isolation

For higher purity or functionalized derivatives, a stepwise approach is employed:

Synthesis of Ethyl 4-(4-Bromophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

This intermediate is prepared by refluxing 4-bromobenzaldehyde , ethyl acetoacetate , and thiourea in ethanol with HCl. After isolation, the ethyl ester is subjected to transesterification with methanol in the presence of a base (e.g., triethylamine) to yield the methyl ester variant.

Transesterification Conditions:

- Base : Triethylamine (2.0 equiv).

- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

- Temperature : 60°C for 12 hours.

Optimization Strategies and Yield Enhancement

Characterization and Analytical Data

The compound is characterized by spectroscopic and chromatographic methods:

Spectroscopic Profiles

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows ≥98% purity with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Biginelli (HCl) | HCl | Ethanol | 6–8 | 53–65 | 95 |

| Biginelli (FeCl₃) | FeCl₃ | Ethanol | 4–6 | 60–68 | 97 |

| Transesterification | DMAP | THF | 12 | 72 | 98 |

| Mechanochemical | SiO₂–HCl | Solventless | 2 | 68 | 96 |

科学的研究の応用

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications in material science.

作用機序

The mechanism of action of Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioxo group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

Key structural variations among DHPM derivatives include:

- Substituents on the phenyl ring: Bromo (Br), chloro (Cl), methoxy (OCH₃), or nitro (NO₂).

- Ester group : Methyl (COOCH₃) vs. ethyl (COOCH₂CH₃).

- Heteroatom at position 2 : Thioxo (C=S) vs. oxo (C=O).

Physicochemical Properties

- Methoxy (OCH₃) groups, being electron-donating, may reduce reactivity but improve solubility .

- Thioxo vs. Oxo : Thioxo derivatives exhibit distinct hydrogen-bonding capabilities and enhanced lipophilicity compared to oxo analogues, influencing pharmacokinetic properties .

Crystallography and Hydrogen Bonding

- Thioxo groups participate in stronger S···H interactions compared to oxo analogues, influencing crystal packing. For example, Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-... forms intermolecular C=S···H-N bonds, stabilizing its lattice .

Key Research Findings

Bioactivity Gaps : While bromophenyl oxo derivatives exhibit cytotoxicity, thioxo variants require further evaluation to establish structure-activity relationships (SAR) .

Synthetic Optimization : Solvent-free methods using CuCl₂·2H₂O improve sustainability and yield for fluorophenyl derivatives, suggesting applicability to bromophenyl analogues .

Thermal Stability : Thioxo derivatives generally exhibit higher decomposition temperatures (e.g., 216–220°C for fluorophenyl variants) compared to oxo analogues .

生物活性

Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₉H₁₈BrN₃OS

- Molecular Weight : 416.33 g/mol

The presence of the thioxo group and the bromophenyl moiety contributes to its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydropyrimidine derivatives, including methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. For instance, compounds in this class have been shown to inhibit topoisomerase II (TopoII), an enzyme crucial for DNA replication and repair. Inhibition of TopoII can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Antitumor Activity of Tetrahydropyrimidine Derivatives

| Compound | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo... | 250 | Topoisomerase II inhibition |

| Compound A | 300 | Induction of apoptosis |

| Compound B | 150 | Cell cycle arrest at G2/M phase |

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. The thioxo group is known to contribute to the radical scavenging ability of similar compounds. In vitro assays demonstrated significant free radical scavenging activity, suggesting potential use in preventing oxidative stress-related diseases.

Enzyme Inhibition

Research indicates that methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may act as a thymidine phosphorylase (TP) inhibitor. TP is implicated in tumor angiogenesis; thus, its inhibition could be beneficial in cancer therapy.

Table 2: Thymidine Phosphorylase Inhibition Data

| Compound | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo... | 394 | Non-competitive |

| Standard Inhibitor | 41 | Competitive |

Study on Antitumor Activity

In a recent study published in MDPI, researchers evaluated the cytotoxic effects of various tetrahydropyrimidine derivatives on human cancer cell lines. Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibited notable cytotoxicity against prostate cancer cells (PCa), demonstrating its potential as an anticancer agent .

Study on Antioxidant Effects

Another investigation focused on the antioxidant properties of tetrahydropyrimidine derivatives. The compound was found to reduce oxidative stress markers in cultured cells, supporting its role as a potential therapeutic agent against oxidative stress-related disorders .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via a modified Biginelli reaction, involving:

Condensation : Reacting 4-bromobenzaldehyde with methyl acetoacetate in the presence of thiourea (or urea derivatives) under acidic conditions (e.g., HCl or acetic acid).

Cyclization : Heating the mixture under reflux (90–110°C) for 6–12 hours to form the tetrahydropyrimidine core .

Purification : Recrystallization using ethanol or methanol yields the product (typical purity >95%).

Optimization strategies :

Q. What spectroscopic techniques are used to confirm the compound’s structure?

- ¹H/¹³C NMR : Key signals include:

- δ 2.27 ppm (s, 3H, CH₃ at position 6) .

- δ 5.39 ppm (s, 1H, CH at position 4) .

- δ 7.20–7.27 ppm (m, aromatic H from 4-bromophenyl) .

- FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O ester) and ~1220 cm⁻¹ (C=S) .

- X-ray crystallography : Resolves the tetrahydropyrimidine ring conformation and dihedral angles (e.g., C–S bond length: 1.68 Å) .

Q. How does the bromophenyl substituent influence reactivity in further functionalization?

The 4-bromophenyl group enables:

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the bromine site .

- Nucleophilic substitution with amines or thiols under basic conditions (K₂CO₃/DMF, 80°C) .

- Electrophilic aromatic substitution (e.g., nitration) at the para position relative to bromine .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

- Solubility issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

- Assay interference : The thioxo group may chelate metal ions in enzyme assays; include control experiments with EDTA .

- Structural analogs : Compare activity with derivatives lacking the 4-bromophenyl group to isolate pharmacophore contributions .

Q. What computational methods predict binding modes to biological targets like kinases?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721 (hydrogen bonding with C=O) and Phe723 (π-π stacking with bromophenyl) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. How can regioselectivity challenges in derivative synthesis be addressed?

- Protecting groups : Temporarily block the thioxo group with benzyl chloride to direct substitution to the bromophenyl ring .

- Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps (e.g., 80% yield for 5-carboxylate derivatives at 150°C/20 min) .

- DFT calculations : Predict favorable transition states for nucleophilic attack (e.g., at C4 vs. C6 positions) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。